BenchChemオンラインストアへようこそ!

(R)-Clorprenaline

Enantioselective pharmacology Chiral drug development Stereospecific β2-agonism

(R)-Clorprenaline (CAS 58948-07-5) is the single pharmacologically active (R)-enantiomer of the β2-adrenergic receptor agonist clorprenaline, defined by ChEBI as a 1-(2-chlorophenyl)-2-isopropylaminoethanol with (R)-configuration. The racemic mixture (clorprenaline) consists of equimolar (R)- and (S)-enantiomers, but therapeutic bronchodilator efficacy resides exclusively in the (R)-form, while the (S)-enantiomer exhibits low activity and is associated with unwanted effects such as headache, palpitations, and nausea.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
CAS No. 58948-07-5
Cat. No. B12768273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Clorprenaline
CAS58948-07-5
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=CC=C1Cl)O
InChIInChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/t11-/m0/s1
InChIKeySSMSBSWKLKKXGG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Clorprenaline (CAS 58948-07-5): Eutomer Baseline for β2-Adrenergic Procurement


(R)-Clorprenaline (CAS 58948-07-5) is the single pharmacologically active (R)-enantiomer of the β2-adrenergic receptor agonist clorprenaline, defined by ChEBI as a 1-(2-chlorophenyl)-2-isopropylaminoethanol with (R)-configuration [1]. The racemic mixture (clorprenaline) consists of equimolar (R)- and (S)-enantiomers, but therapeutic bronchodilator efficacy resides exclusively in the (R)-form, while the (S)-enantiomer exhibits low activity and is associated with unwanted effects such as headache, palpitations, and nausea [2]. This intrinsic stereochemical dependence makes (R)-clorprenaline the critical molecular entity for pharmacological investigation, analytical reference standard development, and enantiopure formulation research.

(R)-Clorprenaline Procurement: Why the Racemate or Alternative β2-Agonists Cannot Be Interchanged


Generic substitution with racemic clorprenaline introduces 50% of the therapeutically inert (S)-enantiomer, which not only dilutes the desired β2-agonist activity but also contributes to dose-burdened side effects [1]. Furthermore, structural variations among β2-agonists produce distinct receptor-binding kinetics and association constants that are not interchangeable. Affinity chromatography studies demonstrate that clorprenaline, clenbuterol, salbutamol, terbutaline, tulobuterol, and bambuterol each exhibit different binding interaction profiles and association constant magnitudes on immobilized β2-adrenoceptor, with clorprenaline and clenbuterol uniquely exhibiting multiple binding site types [2]. These differences preclude simple molar-equivalent substitution and underscore the necessity of procuring the exact enantiomer for reproducible experimental or industrial outcomes.

(R)-Clorprenaline Scientific Selection Guide: Quantitative Differentiation Evidence


Enantiopurity-Driven Pharmacological Activity: (R)-Clorprenaline as the Exclusive Eutomer

The therapeutic β2-adrenergic bronchodilator activity of clorprenaline is attributed exclusively to the (R)-enantiomer. The (S)-enantiomer is reported to have low therapeutic efficiency and is linked to side effects including headache, palpitations, nausea, stomach discomfort, and finger vibration [1]. This stereospecificity is a well-established principle for β-adrenergic agonists, where the (R)-configuration at the benzylic carbon is essential for receptor activation.

Enantioselective pharmacology Chiral drug development Stereospecific β2-agonism

Comparative Binding Affinity Ranking Among β2-Agonists: Clorprenaline vs Clenbuterol, Salbutamol, and Terbutaline

In a 2017 injection-amount-dependent affinity chromatography study using immobilized β2-adrenergic receptor, clorprenaline and five comparator β2-agonists were ranked by their association constants (KA). Clorprenaline exhibited a KA of (25.85 ± 0.035) × 10^4 M^-1, which is 1.6-fold lower than clenbuterol [(42.51 ± 0.054) × 10^4 M^-1], 3.9-fold higher than terbutaline [(6.67 ± 0.008) × 10^4 M^-1], and 3.4-fold higher than salbutamol [(7.59 ± 0.011) × 10^4 M^-1] [1]. The same rank order was corroborated by zonal elution and nonlinear chromatography studies [2].

Immobilized receptor affinity chromatography β2-adrenoceptor binding kinetics Ligand-receptor interaction ranking

Multiple Binding Site Behavior Distinguishes Clorprenaline from Most Tested β2-Agonists

Nonlinear chromatography on immobilized β2-adrenoceptor revealed that among seven tested β2-agonists, only clorprenaline, clenbuterol, and bambuterol exhibit at least two distinct types of binding sites on the receptor, whereas salbutamol, terbutaline, tulobuterol, and methoxyphenamine show only a single binding site type [1]. This indicates a more complex drug-receptor interaction topology for clorprenaline that is not shared by the majority of clinically used β2-agonists.

Receptor heterogeneity Nonlinear chromatography Drug-receptor binding site multiplicity

Enantiomer Separation Achievability: Process Parameters Enabling High Optical Purity (R)-Clorprenaline

A reactive extraction process using boric acid and D-isobutyl tartrate in 1,2-dichloroethane achieved an enantioselectivity (α) of 2.012 for clorprenaline enantiomers [1]. Under optimized multistage conditions (O/W flow ratio 1.5, pH 5.0, 10 stages), equal enantiomeric excess (ee_eq) reached 67%, with simulation predicting that 26 stages are required for ee_eq > 97% and 33 stages for ee_eq > 99% [1]. These engineering parameters establish a scalable pathway to high-optical-purity (R)-clorprenaline.

Reactive extraction Enantioselective liquid-liquid extraction Chiral separation scale-up

Synthetic Route Enabler: Enantioselective Transfer Hydrogenation Yielding (R)-Clorprenaline at Up to 99.7% ee

The Ru-catalyzed asymmetric transfer hydrogenation of 2-chloro-1-(2-chlorophenyl)ethanone using Ru-CsDPEN in HCOONa/H2O produced the corresponding chiral halohydrin with up to 99.7% enantiomeric excess, which was subsequently converted to (R)-clorprenaline [1]. This catalytic route provides a direct synthetic entry to (R)-clorprenaline without recourse to racemate resolution.

Asymmetric catalysis Ruthenium-catalyzed transfer hydrogenation Enantiopure drug synthesis

(R)-Clorprenaline Procurement-Relevant Application Scenarios


Enantiopure Analytical Reference Standard for Chiral β2-Agonist Residue Testing

(R)-Clorprenaline serves as the essential enantiopure reference material for developing and validating chiral LC-MS/MS methods that distinguish illegal β-agonist use in food-producing animals. Regulatory testing specifically discriminates between enantiomers because only the (R)-form is the active growth-promoting agent [1]. A racemic standard cannot provide enantiomer-specific calibration, making pure (R)-clorprenaline indispensable for accurate quantification in complex matrices such as muscle, liver, and urine [2].

Functional Probe for β2-Adrenoceptor Binding Site Heterogeneity Studies

Because clorprenaline engages at least two binding site types on β2-adrenoceptor—unlike salbutamol or terbutaline which exhibit only one—(R)-clorprenaline is uniquely suited as a probe for investigating allosteric modulation, binding site cooperativity, and biased signaling at the β2-AR [1]. This multi-site binding fingerprint has been confirmed by both nonlinear frontal chromatography and zonal elution, establishing a mechanistic distinction that cannot be replicated with single-site agonists.

Enantioselective Process Development and Scale-Up Validation

The multistage reactive extraction parameters for clorprenaline enantiomers—enantioselectivity α = 2.012, ee_eq 67% at 10 stages, projected >99% at 33 stages—provide a quantifiable benchmark for process engineers developing continuous chiral separation platforms [1]. (R)-Clorprenaline is therefore both a target compound and a model substrate for validating novel enantioseparation technologies, including centrifugal contactor-based reactive extraction and simulated moving bed chromatography.

Structure-Activity Relationship (SAR) Comparator in β2-Agonist Drug Design

With an association constant of KA = 2.59 × 10^5 M^-1 on immobilized β2-AR, (R)-clorprenaline occupies a middle-tier affinity position among β2-agonists, sitting between high-affinity ligands (bambuterol, clenbuterol) and low-affinity agents (salbutamol, terbutaline) [1]. This intermediate affinity, combined with its unique dual binding site profile, makes it an ideal comparator compound in medicinal chemistry campaigns seeking to dissect the structural determinants of β2-AR binding kinetics and functional selectivity.

Quote Request

Request a Quote for (R)-Clorprenaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.